molecular formula C14H13NS2 B14444903 (5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine CAS No. 76293-59-9

(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine

Cat. No.: B14444903
CAS No.: 76293-59-9
M. Wt: 259.4 g/mol
InChI Key: OBOCRWIOGCMNFF-UHFFFAOYSA-N
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Description

(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a benzothiazocine core with a thiophene ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carbaldehyde with 2-aminothiophenol in the presence of a base to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzothiazocine compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazocine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazocine derivatives: Compounds with similar benzothiazocine cores but different substituents.

    Thiophene-containing heterocycles: Compounds that feature thiophene rings attached to various heterocyclic systems.

Uniqueness

(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of the benzothiazocine core and the thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

76293-59-9

Molecular Formula

C14H13NS2

Molecular Weight

259.4 g/mol

IUPAC Name

5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine

InChI

InChI=1S/C14H13NS2/c1-2-7-13-11(5-1)15-12(6-3-9-16-13)14-8-4-10-17-14/h1-2,4-5,7-8,10H,3,6,9H2

InChI Key

OBOCRWIOGCMNFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2SC1)C3=CC=CS3

Origin of Product

United States

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